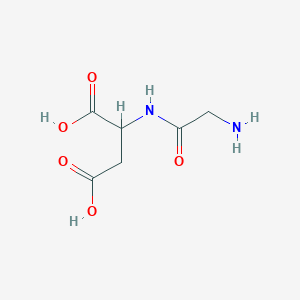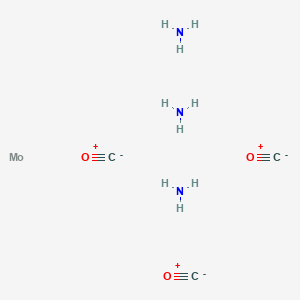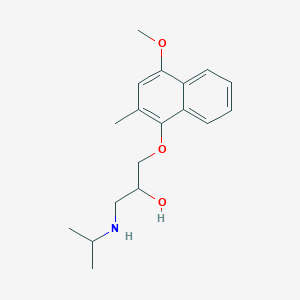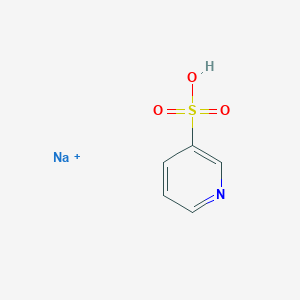
Glycyl-D-aspartic acid
Descripción general
Descripción
Glycyl-D-aspartic acid is a dipeptide composed of glycine and D-aspartic acid. It is a synthetic compound that has garnered significant interest in various fields due to its unique properties and potential applications. This compound is known for its role in biochemical research, particularly in studies related to peptide interactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycyl-D-aspartic acid can be synthesized through several methods. One common approach involves the coupling of glycine and D-aspartic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Análisis De Reacciones Químicas
Types of Reactions: Glycyl-D-aspartic acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with ninhydrin in the presence of cationic gemini surfactants, leading to the formation of Ruhemann’s purple.
Acid-Base Reactions: The compound exhibits protolytic equilibria in aqueous solutions, with stepwise dissociation constants determined through potentiometric titration.
Common Reagents and Conditions:
Condensation Reactions: Ninhydrin, cationic gemini surfactants, organic solvents, and specific pH conditions (e.g., pH 5.0) are commonly used.
Acid-Base Reactions: Potassium nitrate as a background electrolyte, and controlled ionic strengths and temperatures.
Major Products:
Condensation Reactions: The major product is Ruhemann’s purple, a chromophore used in biochemical assays.
Acid-Base Reactions: The dissociation products include various ionic species of this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of glycyl-D-aspartic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Glycyl-D-aspartic acid can be compared with other similar dipeptides:
Glycyl-L-aspartic Acid: Similar in structure but differs in the stereochemistry of the aspartic acid residue.
Glycyl-Arginine: Another dipeptide with antimicrobial and anticancer properties, but with different molecular targets and mechanisms of action.
Lysyl-Aspartic Acid: Exhibits similar biofilm inhibition properties but with varying degrees of effectiveness.
Propiedades
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPDJAQCXWPTF-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)






